molecular formula C7H13NO B2354361 (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine CAS No. 220699-99-0

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine

Cat. No.: B2354361
CAS No.: 220699-99-0
M. Wt: 127.187
InChI Key: ODTQGXAPSKBFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine: is an organic compound with the molecular formula C7H13NO . It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a methoxyethyl group, a methyl group, and a prop-2-yn-1-yl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methoxyethanol with propargyl bromide in the presence of a base such as sodium hydride . The resulting intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted amines

Scientific Research Applications

Chemistry: (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. The presence of the methoxyethyl and prop-2-yn-1-yl groups enhances its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

  • (2-Methoxyethyl)(prop-2-yn-1-yl)amine
  • N-Methylpropargylamine
  • 2-Methoxyethylamine

Comparison:

  • (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is unique due to the presence of both a methoxyethyl group and a prop-2-yn-1-yl group, which confer distinct chemical properties and reactivity.
  • (2-Methoxyethyl)(prop-2-yn-1-yl)amine lacks the methyl group, resulting in different reactivity and applications.
  • N-Methylpropargylamine has a similar structure but lacks the methoxyethyl group, affecting its solubility and reactivity.
  • 2-Methoxyethylamine lacks the prop-2-yn-1-yl group, making it less versatile in certain chemical reactions.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTQGXAPSKBFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Propargyl bromide (26.8 g, 225 mmol) was added dropwise to a mixture of N-(2-methoxyethyl)methyl amine (20 g, 225 mmol) and cesium carbonate (73 g, 225 mmol) in 350 mL of acetone. The mixture was stirred overnight under nitrogen at room temperature. The inorganic salts were then filtered off, and the solvent was removed. The residue was dissolved in saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts were then evaporated to give 14 g of (2-methoxy-ethyl)-methyl-prop-2-ynyl-amine: mass spectrum (m/e): M+H 127.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.